molecular formula C23H26N6O2 B2765419 N-(4-acetylphenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide CAS No. 1334371-60-6

N-(4-acetylphenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide

Cat. No. B2765419
CAS RN: 1334371-60-6
M. Wt: 418.501
InChI Key: SEIVGCLVNFAIEE-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C23H26N6O2 and its molecular weight is 418.501. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetylphenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetylphenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis and Biological Activities

  • Synthesis of Substituted Pyrazolopyridines : Karthikeyan, Vijayakumar, and Sarveswari (2014) demonstrated the synthesis of substituted pyrazolopyridines, providing a foundation for the development of novel fused heterobicycles (Karthikeyan, Vijayakumar, & Sarveswari, 2014). This research is crucial for understanding the chemical properties and potential applications of pyrazolopyridines in pharmaceuticals and materials science.

  • Molecular Docking and Antimicrobial Activities : Flefel et al. (2018) explored the synthesis, molecular docking, and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. Their findings suggest moderate to good binding energies and antimicrobial activities, highlighting the potential of these compounds in drug development (Flefel et al., 2018).

  • Antagonistic Molecular Interaction Studies : Research by Shim et al. (2002) on the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor provides insights into the structural and functional aspects of receptor-ligand interactions, which is vital for designing drugs targeting specific receptors (Shim et al., 2002).

  • Heterocyclic Compounds in Synthesis : Al-Shiekh et al. (2004) discussed the use of α-enones in heterocyclic synthesis, presenting environmentally friendly approaches to synthesizing alkyl and acyl azoles and azines. This research underscores the importance of green chemistry in synthesizing heterocyclic compounds (Al-Shiekh et al., 2004).

  • Antitumor and Antioxidant Activities : Bialy and Gouda (2011) utilized cyanoacetamide in heterocyclic chemistry to synthesize new benzothiophenes with promising antitumor and antioxidant activities. This study demonstrates the potential of heterocyclic compounds in therapeutic applications (Bialy & Gouda, 2011).

properties

IUPAC Name

N-(4-acetylphenyl)-1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O2/c1-15-13-16(2)29(27-15)22-11-10-21(25-26-22)28-12-4-5-19(14-28)23(31)24-20-8-6-18(7-9-20)17(3)30/h6-11,13,19H,4-5,12,14H2,1-3H3,(H,24,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEIVGCLVNFAIEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCCC(C3)C(=O)NC4=CC=C(C=C4)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide

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